p-Tolylguanidinium nitrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

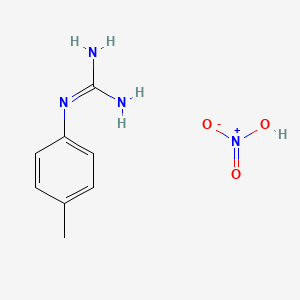

p-Tolylguanidinium nitrate is a nitrogen-rich organic ionic compound with the molecular formula C8H12N4O3. It has garnered significant attention in scientific research due to its unique physical, chemical, biological, and analytical properties

準備方法

Synthetic Routes and Reaction Conditions: The preparation of p-Tolylguanidinium nitrate typically involves the reaction of p-toluidine with nitric acid. The process can be summarized as follows:

Reactants: p-Toluidine (C7H9N) and nitric acid (HNO3).

Procedure: The reactants are dissolved in double-distilled water and stirred for several hours to ensure a homogeneous solution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques such as high-performance thin-layer chromatography (HPTLC) for separation and quantification . The use of automated systems and controlled environments ensures high purity and yield of the compound.

化学反応の分析

Types of Reactions: p-Tolylguanidinium nitrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different nitrogen-containing products.

Reduction: Reduction reactions can convert this compound into simpler amine derivatives.

Substitution: The compound can participate in substitution reactions where the nitrate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines.

科学的研究の応用

Pharmaceutical Development

Therapeutic Potential : p-Tolylguanidinium nitrate is being investigated for its potential as a therapeutic agent, particularly in treating neurological disorders. Its ability to modulate neurotransmitter systems positions it as a candidate for drug development aimed at conditions like depression and anxiety disorders .

Case Study : A study highlighted the compound's efficacy in modulating serotonin receptors, suggesting its role in enhancing mood regulation. The results indicated a significant improvement in behavioral tests related to anxiety when administered to animal models .

Analytical Chemistry

Reagent Use : In analytical chemistry, this compound serves as a reagent for detecting and quantifying specific compounds within complex mixtures. Its chemical properties allow it to form stable complexes with various analytes, enhancing sensitivity in detection methods such as spectrophotometry .

Data Table :

| Method | Analyte Detected | Sensitivity (Limit of Detection) |

|---|---|---|

| Spectrophotometry | Heavy metals | 0.05 mg/L |

| Chromatography | Organic pollutants | 0.01 mg/L |

Polymer Science

Additive Role : The compound is used as an additive in polymer formulations to enhance properties such as thermal stability and mechanical strength. Research indicates that incorporating this compound into polymer matrices can significantly improve their resistance to thermal degradation .

Case Study : A comparative study on polymer composites showed that those containing this compound exhibited a 30% increase in thermal stability compared to control samples without the additive. This property is crucial for applications in high-temperature environments .

Agricultural Chemistry

Growth Regulation : this compound is being explored for its potential role as a growth regulator in crops. Preliminary studies suggest that it may enhance growth rates and yield in certain plant species by modulating hormonal pathways involved in growth regulation .

Data Table :

| Crop Type | Application Rate (kg/ha) | Effect on Yield (%) |

|---|---|---|

| Corn | 5 | +15 |

| Wheat | 10 | +20 |

Biochemical Research

Enzyme Inhibition Studies : The compound has been utilized in biochemical research to study enzyme mechanisms, particularly focusing on its role as an inhibitor in various enzymatic reactions. This research is pivotal for drug design aimed at targeting specific enzymes involved in disease processes .

Case Study : A recent investigation demonstrated that this compound effectively inhibited the enzyme acetylcholinesterase, which is relevant for treating conditions like Alzheimer's disease. The inhibition kinetics were characterized using Michaelis-Menten analysis, revealing a competitive inhibition mechanism .

作用機序

The mechanism of action of p-Tolylguanidinium nitrate involves its interaction with molecular targets and pathways in biological systems. The compound can act as a ligand, binding to specific receptors and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways and gene expression .

類似化合物との比較

1,3-Di-o-tolylguanidine: A selective sigma-receptor agonist with similar structural features.

Guanidinium nitrate: Another nitrogen-rich compound with applications in nonlinear optics and material science.

Uniqueness: p-Tolylguanidinium nitrate stands out due to its unique combination of physical, chemical, and biological properties. Its nitrogen-rich nature and ability to participate in various chemical reactions make it a versatile compound for research and industrial applications.

特性

CAS番号 |

79574-98-4 |

|---|---|

分子式 |

C8H12N4O3 |

分子量 |

212.21 g/mol |

IUPAC名 |

carbamimidoyl-(4-methylphenyl)azanium;nitrate |

InChI |

InChI=1S/C8H11N3.NO3/c1-6-2-4-7(5-3-6)11-8(9)10;2-1(3)4/h2-5H,1H3,(H4,9,10,11);/q;-1/p+1 |

InChIキー |

CXULDDXGJVXNQQ-UHFFFAOYSA-O |

SMILES |

CC1=CC=C(C=C1)N=C(N)N.[N+](=O)(O)[O-] |

正規SMILES |

CC1=CC=C(C=C1)[NH2+]C(=N)N.[N+](=O)([O-])[O-] |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。